![molecular formula C7H8N2O2S B3030040 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol CAS No. 857956-61-7](/img/structure/B3030040.png)
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Übersicht
Beschreibung
The compound 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol is a chemical structure that serves as a scaffold for various derivatives with potential biological activities. In the context of medicinal chemistry, derivatives of this compound have been explored for their anticancer properties, particularly as mTOR inhibitors. The mTOR pathway is a critical regulator of cell growth and metabolism, and its dysregulation is often associated with cancer. Therefore, compounds targeting this pathway are of significant interest in the development of new anticancer therapies .
Synthesis Analysis
The synthesis of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives involves a series of chemical reactions confirmed by spectroscopic methods such as 1H NMR, 13C NMR, MS, and HRMS. These derivatives were designed and synthesized with various substitutions to explore the structure-activity relationships (SARs) and to identify the most potent compounds against mTOR kinase and cancer cell lines . Another synthesis approach for related compounds, 7,8-dihydropyrimido[5,4-d]pyrimidines, involves the treatment of 9-aryl-6-cyanopurines with primary amines, followed by ring-opening and intramolecular cyclization to form the desired structure. This method demonstrates the versatility of the pyrimidine ring system to undergo chemical transformations, leading to a variety of structurally related compounds .
Molecular Structure Analysis
The molecular structure of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives is characterized by the presence of a thiopyrano[4,3-d]pyrimidine scaffold. Docking studies have indicated that this scaffold has little effect on the antitumor activities of the target compounds. Instead, substitutions at the C-4 position, particularly the 4-OH substitution, have a significant impact on the antitumor activities. These findings suggest that the molecular structure of these derivatives is crucial for their biological activity, and specific modifications can enhance their potency against cancer targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are critical for achieving the desired biological activity. The nucleophilic attack of an amine on the purine ring, followed by ring-opening and intramolecular cyclization, is a key step in forming the pyrimidine structure. Additionally, the Dimroth rearrangement is another reaction that can occur under certain conditions, leading to the formation of more stable pyrimidine structures. These reactions highlight the chemical flexibility and reactivity of the pyrimidine ring system, which is essential for the development of new compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound and its derivatives are not explicitly detailed in the provided papers, such properties are typically characterized by their solubility, stability, and reactivity. These properties are influenced by the functional groups present in the molecule and are important for the compound's biological activity, pharmacokinetics, and overall drug-likeness. The synthesis methods and structural analyses suggest that these compounds can be tailored to optimize these properties for potential use as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives have shown promising results in anticancer research. A study by Zhu et al. (2014) on novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors revealed moderate antitumor activities in several compounds. The most effective compound exhibited stronger antitumor activities against mTOR kinase, H460, and PC-3 cell lines compared to the reference compound (Zhu et al., 2014). Additionally, a study by Sun et al. (2016) on derivatives bearing chromone moiety reported moderate to excellent cytotoxicity against multiple cancer cell lines (Sun et al., 2016).
Synthesis and Structural Studies
The synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives has been a focus area, with Xu et al. (2014) detailing the synthesis of novel derivatives through a six-step process including cyclization and substitution (Xu et al., 2014). Similarly, Wang et al. (2015) synthesized a novel thiopyrano[4,3-d]pyrimidine derivative as an important intermediate in anticancer drug study (Wang et al., 2015).
Pharmacological Studies
Several studies have focused on the pharmacological potential of these compounds. For instance, Liu et al. (2016) synthesized novel derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides and evaluated their cytotoxicity against cancer cell lines (Liu et al., 2016). In another study, Goto et al. (2014) identified derivatives as highly selective PDE4B inhibitors, demonstrating potent hPDE4B inhibitory activity (Goto et al., 2014).
Enzyme Inhibition Studies
Lei et al. (2016) designed and synthesized derivatives as dual PI3Kα/mTOR inhibitors, showing moderate to excellent antitumor activities against three cancer cell lines (Lei et al., 2016). This highlights the potential of 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol in targeted cancer therapies.
Wirkmechanismus
While the exact mechanism of action is not clear, it is known that compounds of this class have shown cytotoxicity activity against cancer cell lines . The most promising compound showed excellent cytotoxicity against four cancer cell lines with half maximal inhibitory concentration (IC50) values of 6.02-10.27 μM .
Zukünftige Richtungen
The exact action mechanism of “7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol” is not quite clear right now. Further study will be carried out to identify the exact target in the near future . The compounds of which the substituents of benzene ring at the C-4 position are electron-withdrawing groups such as substituents (Cl; F; Br) have better activity than the compounds containing the electron donating groups (OCH₃; H) .
Eigenschaften
IUPAC Name |
1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVGZILCVFIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734448 | |
| Record name | 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857956-61-7 | |
| Record name | 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)

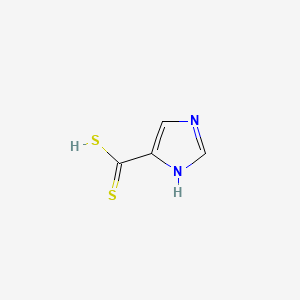


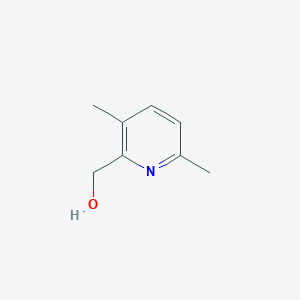
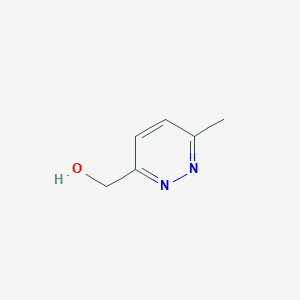


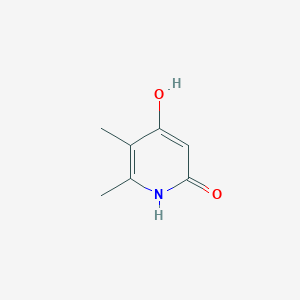
![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

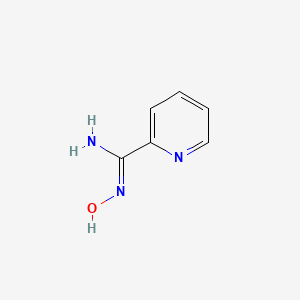
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)